![molecular formula C33H34N4O5 B176171 Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl CAS No. 141407-08-1](/img/structure/B176171.png)
Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl
Overview
Description
Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl (DPVH) is a naturally occurring porphyrin derivative . It is a derivative of the fecal porphyrin Deuteroporphyrin IX, which is found in patients with endemic chronic arsenic poisoning . DPVH is involved in many biochemical processes, including the synthesis of proteins, lipids, and carbohydrates . Research has shown it to have anti-inflammatory and antioxidant properties .
Molecular Structure Analysis
The molecular formula of Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl is C33H34N4O5 . Its molecular weight is 566.65 .Scientific Research Applications
Diagnosis and Management of Porphyria
DPVH is used as an internal standard in the assay of plasma porphyrins . This method is used to identify patients with Porphyria Cutanea Tarda (PCT) and differentiate PCT of renal failure from pseudoporphyria of renal failure .
Biochemical Processes
DPVH is involved in many biochemical processes, including the synthesis of proteins, lipids, and carbohydrates .
Anti-inflammatory Properties
Research has shown that DPVH has anti-inflammatory properties . This makes it a potential candidate for the development of new anti-inflammatory drugs.
Antioxidant Properties
DPVH also exhibits antioxidant properties . This suggests that it could be used in the development of antioxidant supplements or treatments.
Study of Porphyrins
DPVH has been used to study the biochemical and physiological effects of porphyrins . This research could lead to a better understanding of the role of porphyrins in the human body and potentially lead to new treatments for diseases related to porphyrin metabolism.
Chronic Arsenic Poisoning
DPVH is a derivative of the fecal porphyrin Deuteroporphyrin IX, which is found in patients with endemic chronic arsenic poisoning . This suggests that it could be used in the diagnosis or treatment of this condition.
Mechanism of Action
Target of Action
Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl (DPVH) is a derivative of the fecal porphyrin Deuteroporphyrin IX . It is involved in many biochemical processes, including the synthesis of proteins, lipids, and carbohydrates
Mode of Action
It is known to be involved in various biochemical processes .
Biochemical Pathways
DPVH is a naturally occurring porphyrin derivative . Porphyrins are essential for the function of hemoglobin, a protein in your red blood cells that links to porphyrin, binds iron, and carries oxygen to your cells and carbon dioxide away from your cells . .
Result of Action
Research has shown DPVH to have anti-inflammatory and antioxidant properties . It has been used to study the biochemical and physiological effects of porphyrins . .
properties
IUPAC Name |
3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O5/c1-6-20-16(2)24-11-25-17(3)21(7-9-32(39)40)29(35-25)14-30-22(8-10-33(41)42)18(4)26(36-30)13-31-23(15-38)19(5)27(37-31)12-28(20)34-24/h6,11-14,34,36,38H,1,7-10,15H2,2-5H3,(H,39,40)(H,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCXGHPEGYLZLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CO)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.